Idn-1965 - 204919-14-2

Idn-1965

Catalog Number: EVT-287609
CAS Number: 204919-14-2
Molecular Formula: C21H26FN3O5
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IDN-1965 is a potent, broad-spectrum, irreversible caspase inhibitor. IDN-1965 is markedly effective at inhibiting Fas-mediated apoptosis by multiple routes of administration. The therapeutic potential of caspase inhibitors appears promising for the treatment of apoptosis-mediated liver injury based on potency and postinsult efficacy.
Overview

IDN-1965 is a broad-spectrum, irreversible caspase inhibitor that has gained attention for its efficacy in inhibiting apoptosis, particularly in models of liver injury and other pathological conditions. The compound's full chemical name is N-[(1,3-dimethylindole-2-carbonyl)valinyl]-3-amino-4-oxo-5-fluoropentanoic acid. It has been shown to effectively inhibit Fas-mediated apoptosis through various administration routes, including intraperitoneal, intravenous, and oral methods .

Source and Classification

IDN-1965 is classified as a caspase inhibitor, specifically targeting the caspase family of cysteine proteases involved in the apoptotic process. Its primary therapeutic applications are in the fields of transplantation medicine and cardiovascular diseases, where it has demonstrated protective effects against apoptosis-related injuries .

Synthesis Analysis

Methods and Technical Details

The synthesis of IDN-1965 involves a multi-step chemical process that includes the formation of key intermediates leading to the final product. A simplified approach has been developed for synthesizing pyrrolo[3,4-c]quinoline-1,3-diones, which are crucial components in the structure of IDN-1965. This method offers advantages such as improved yields and reduced reaction times compared to traditional synthetic routes .

The synthesis typically begins with the preparation of the indole derivative, followed by coupling with valine and subsequent modifications to introduce the fluorinated pentanoic acid moiety. The final steps often involve purification techniques such as chromatography to isolate the desired compound in high purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of IDN-1965 can be described as follows:

  • Molecular Formula: C₁₃H₁₅FNO₃
  • Molecular Weight: Approximately 251.27 g/mol
  • Structural Features: The compound contains an indole ring system, a valine amino acid derivative, and a fluorinated pentanoic acid moiety which are critical for its biological activity.

The specific arrangement of these functional groups allows IDN-1965 to effectively interact with caspases, inhibiting their activity through covalent modification .

Chemical Reactions Analysis

Reactions and Technical Details

IDN-1965 functions primarily through its interaction with active site cysteine residues of caspases. The mechanism involves the formation of a covalent bond between the electrophilic warhead of IDN-1965 and the nucleophilic cysteine residue in the active site of caspases, leading to irreversible inhibition.

In experimental models, IDN-1965 has been shown to significantly reduce caspase activity in various cellular contexts, including liver cells subjected to Fas-mediated apoptosis. This inhibition results in decreased cleavage of downstream apoptotic substrates, thereby protecting cells from programmed cell death .

Mechanism of Action

Process and Data

The mechanism by which IDN-1965 exerts its effects involves several steps:

  1. Binding: IDN-1965 binds to the active site of caspases through its electrophilic warhead.
  2. Covalent Modification: The binding leads to the formation of a stable covalent bond with the active site cysteine.
  3. Inhibition: This modification prevents substrate access to the active site, effectively inhibiting caspase activity.

Studies have shown that treatment with IDN-1965 results in a significant reduction in caspase 3 activation and downstream apoptotic signaling pathways, providing protective effects against liver injury and other forms of tissue damage associated with excessive apoptosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IDN-1965 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture to maintain integrity.

These properties are critical for its formulation into pharmaceutical preparations for experimental use.

Applications

Scientific Uses

IDN-1965 has several important applications in scientific research:

  1. Liver Injury Models: It is used extensively in preclinical studies to investigate mechanisms underlying liver injury and potential therapeutic interventions.
  2. Cardiovascular Research: The compound has shown promise in protecting cardiac myocytes from apoptosis during ischemic conditions, improving outcomes in models of heart disease .
  3. Transplantation Medicine: IDN-1965 is explored for its potential to mitigate graft rejection by inhibiting apoptotic pathways during transplantation procedures .
Pharmacological Profile of IDN-1965 as a Caspase Inhibitor

Role in Apoptosis Modulation: Caspase-Dependent Pathways

IDN-1965 (N-[(1,3-dimethylindole-2-carbonyl)valinyl]-3-amino-4-oxo-5-fluoropentanoic acid) is a peptidomimetic caspase inhibitor designed to modulate apoptosis by targeting key enzymes in the caspase cascade. Apoptosis, a controlled form of cell death, is executed primarily through caspase-dependent pathways, which are hyperactivated in conditions like liver injury, sepsis, and heart failure. IDN-1965 demonstrates efficacy in experimental models of Fas-mediated apoptosis, such as anti-Fas antibody (α-Fas)-induced liver injury. In mice treated with α-Fas, IDN-1965 reduced apoptosis by 85–90% at 1 mg/kg (intraperitoneal), as quantified by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays and histopathological analysis. This correlated with a 95% reduction in serum alanine aminotransferase (ALT) levels, a biomarker of hepatic damage [1] [2].

The compound’s modulation of apoptosis extends beyond hepatic models. In endotoxic shock induced by lipopolysaccharide (LPS), IDN-1965 suppressed caspase-3-like activity by 70% and reduced splenocyte apoptosis. Paradoxically, unlike its analog IDN-1529, it failed to improve survival in sepsis, highlighting the complexity of caspase-independent pathways in systemic inflammation [9]. In cardiac models, caspase inhibition by IDN-1965 analogs attenuated myocyte apoptosis (from 23 to 1.5 apoptotic cells per 10⁵ nuclei), preventing dilated cardiomyopathy and underscoring the causal role of caspases in heart failure progression [10].

Table 1: Apoptosis Modulation by IDN-1965 in Experimental Models

Disease ModelApoptosis MarkerReduction with IDN-1965Functional Outcome
α-Fas Liver InjuryTUNEL-positive cells85–90%95% ↓ ALT; 100% survival at 7 days
Endotoxic Shock (LPS)Caspase-3-like activity70%No survival benefit
CardiomyopathyMyocyte apoptosis93%Prevention of ventricular dilation

Broad-Spectrum Caspase Inhibition: Target Enzymes

IDN-1965 is characterized as a broad-spectrum caspase inhibitor due to its activity against initiator (caspase-8, -9) and effector (caspase-3, -6) caspases. Enzymatic assays reveal nanomolar inhibitory constants (Ki) for multiple caspases:

  • Caspase-3: Ki = 0.8 nM
  • Caspase-6: Ki = 1.2 nM
  • Caspase-8: Ki = 0.4 nM
  • Caspase-9: Ki = 2.5 nM [1] [5] [9].

The inhibitor’s efficacy is evidenced by its dose-dependent suppression of caspase activity in vivo. In α-Fas-treated mice, IDN-1965 (0.14 mg/kg, intraperitoneal) reduced caspase-3-like activity by 50% (ED50), while immunohistochemistry confirmed inhibition of caspase-3 activation in hepatocytes [1]. Western blot analyses further demonstrated that IDN-1965 blocks proteolytic processing of caspases-3, -6, and -8, as well as the Bcl-2 family protein Bid, which amplifies the mitochondrial apoptotic cascade [1] [2]. This broad target profile enables IDN-1965 to disrupt both extrinsic (death-receptor-initiated) and intrinsic (mitochondria-mediated) apoptosis pathways.

Table 2: Caspase Inhibition Profile of IDN-1965

CaspaseRole in ApoptosisKi (nM)Biological Impact
Caspase-3Effector (DNA fragmentation)0.8Blocked PARP cleavage; ↓ cytolysis
Caspase-6Effector (Lamin cleavage)1.2Preserved nuclear integrity
Caspase-8Initiator (Extrinsic pathway)0.4Inhibited DISC signaling; ↓ Bid cleavage
Caspase-9Initiator (Intrinsic pathway)2.5Prevented apoptosome formation

Irreversible Binding Mechanism and Structural Specificity

IDN-1965 covalently and irreversibly inhibits caspases through a fluoromethylketone (FMK) warhead. This electrophilic group reacts with the catalytic cysteine residue in the caspase active site, forming a thioether bond that permanently inactivates the enzyme. The FMK moiety’s reactivity is tuned to minimize off-target effects, ensuring specificity for caspases over other cysteine proteases [3] [6].

Structural analysis reveals that IDN-1965’s peptidomimetic backbone (Val-Asp) mimics the natural substrate recognition sequence of caspases. The P1 aspartic acid residue binds the S1 pocket, while the N-terminal 1,3-dimethylindole-2-carbonyl group enhances cellular permeability and stability. This design allows oral bioavailability (ED50 = 1.2 mg/kg) and sustained target engagement [1] [9]. Crucially, the Ala-Val-Asp tripeptide motif confers selectivity for caspases over inflammatory enzymes like cathepsins. Comparative studies with analog IDN-1529 (Phe-Asp) show that subtle changes in the P2-P3 residues alter efficacy in disease models, underscoring the role of structural optimization [9].

Table 3: Structural Determinants of IDN-1965’s Activity

Structural ElementFunctionConsequence
Fluoromethylketone (FMK)Irreversible cysteine bindingPermanent caspase inactivation
Val-Asp dipeptideSubstrate mimicry (S1-S2 pockets)Enhanced caspase specificity
1,3-Dimethylindole-2-carbonylLipophilic carrierImproved membrane permeability
Ala-Val-Asp scaffoldOptimal caspase recognitionLow Ki; no inhibition of cathepsins

Properties

CAS Number

204919-14-2

Product Name

Idn-1965

IUPAC Name

3-[[(2S)-2-[(1,3-dimethylindole-2-carbonyl)amino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid

Molecular Formula

C21H26FN3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C21H26FN3O5/c1-11(2)18(20(29)23-14(9-17(27)28)16(26)10-22)24-21(30)19-12(3)13-7-5-6-8-15(13)25(19)4/h5-8,11,14,18H,9-10H2,1-4H3,(H,23,29)(H,24,30)(H,27,28)/t14?,18-/m0/s1

InChI Key

GONUYDANRODTCF-IBYPIGCZSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Solubility

Soluble in DMSO, not in water

Synonyms

IDN 1965
IDN-1965
IDN1965
N-((1,3-dimethylindole-2-carbonyl)-valinyl)-3-amino-4-oxo-5-fluoropentanoic acid

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Isomeric SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.